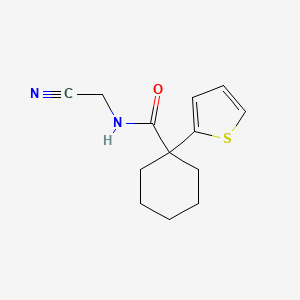

N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c14-8-9-15-12(16)13(6-2-1-3-7-13)11-5-4-10-17-11/h4-5,10H,1-3,6-7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXMTFIRAWHCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide typically involves the reaction of thiophene derivatives with cyclohexane carboxylic acid derivatives. One common method involves the cyanoacetylation of amines, where the amine group of the thiophene derivative reacts with cyanoacetic acid or its esters under specific conditions . This reaction can be carried out in the presence of catalysts such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine to enhance the yield and selectivity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyanoacetylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, alcohols, in the presence of bases or acids as catalysts.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

One of the notable applications of N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide is its potential antitumor activity. Research indicates that derivatives of cyanomethyl compounds can exhibit significant antitumor properties. For instance, the treatment of doxorubicin with formaldehyde and sodium cyanide yielded N-(cyanomethyl) derivatives that demonstrated moderate antitumor efficacy in murine models, suggesting that similar compounds could be explored for therapeutic use against various cancers .

Prodrug Mechanism

The compound may also function as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients. Studies have shown that certain cyanomethyl derivatives can hydrolyze to release active forms of drugs, thereby increasing their therapeutic efficacy while potentially reducing toxicity .

Material Science Applications

Polymerization Initiators

In material science, this compound can serve as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. The compound's structure allows it to effectively modulate the molecular weight and dispersity of polymers, making it valuable in the synthesis of thermoplastic elastomers .

Thermomechanical Properties

Research comparing various cyanomethyl compounds in RAFT polymerization has demonstrated that those containing cyclohexane structures exhibit favorable thermomechanical properties. This suggests potential applications in developing advanced materials with tailored characteristics for specific industrial uses .

Chemical Synthesis and Derivatives

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical pathways, including the reaction of thiophene derivatives with cyanomethylation agents. The versatility in synthesis allows for modifications that can enhance its biological and chemical properties.

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Cyanomethylation | Thiophene, NaCN | 75 | Moderate yield; requires optimization |

| Hydrolysis | Doxorubicin | Variable | Prodrug formation observed |

Case Study 1: Antitumor Efficacy

A study conducted on the derivatives of anthracycline drugs demonstrated that modifications involving cyanomethyl groups led to increased antitumor activity compared to their parent compounds. This highlights the potential for this compound to be developed into a more effective therapeutic agent .

Case Study 2: Polymer Properties

In a comparative study of RAFT agents, bis(1-cyanocyclohex-1-yl)trithiocarbonate was evaluated against other agents for polymerization efficiency. The results indicated that the compound not only controlled polymer molecular weight effectively but also produced materials with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the cyanomethyl group allows for interactions with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibitory effects on enzyme activity or gene expression .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Routes: Cyanomethyl-substituted carboxamides are synthesized via nucleophilic substitution or coupling reactions, as seen in related compounds like (1R,2R)-N-(cyanomethyl)-2-((R)-2-methyl-4-phenylpiperazine-1-carbonyl)cyclohexanecarboxamide .

- Biological Implications: Thiophene-containing carboxamides often target enzymes or receptors due to thiophene’s aromaticity and sulfur’s electronegativity . Cyanomethyl groups may enhance blood-brain barrier permeability, making the target compound a candidate for neurological drug development .

- Crystallographic Insights : Analogues with thiourea or nitro groups exhibit distinct packing modes (e.g., S(6) ring motifs), influencing solubility and stability .

Biological Activity

N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide (CAS No. 1385472-95-6) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring, a cyclohexane ring, and a cyanomethyl group. This structural composition contributes to its diverse chemical reactivity and biological activity. The molecular weight of the compound is approximately 248.35 g/mol, making it suitable for various biological interactions and applications .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The cyanomethyl group allows for potential interactions with nucleophilic sites in proteins or nucleic acids, leading to modulation of enzymatic activity or gene expression .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of cyanomethyl compounds have been shown to act as prodrugs that enhance the efficacy of established chemotherapeutics like doxorubicin . In experimental models, these compounds demonstrated moderate antitumor activity in vivo, suggesting their potential as therapeutic agents against various cancers.

Antimicrobial Properties

In addition to antitumor effects, this compound has been evaluated for antimicrobial activity. Studies have shown that thiophene-containing compounds can exhibit significant antifungal properties against pathogens such as Blumeria graminis (wheat powdery mildew) and Colletotrichum orbiculare (cucumber anthracnose) .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.